![molecular formula C9H10ClN3 B2441678 6-氯-2,5,7-三甲基吡唑并[1,5-a]嘧啶 CAS No. 478064-03-8](/img/structure/B2441678.png)

6-氯-2,5,7-三甲基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

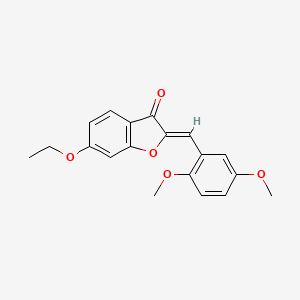

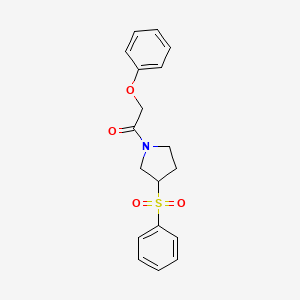

“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine”, has been achieved by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” consists of 13 heavy atoms, 9 of which are aromatic . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” are not mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical And Chemical Properties Analysis

“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.38, indicating its lipophilicity . The compound is soluble, with a solubility of 0.235 mg/ml .科学研究应用

- Application : 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been investigated as a kinase inhibitor. Compounds derived from it have shown significant inhibitory activity against specific kinases, such as those involved in cell proliferation and survival .

- Application : Researchers have explored the antiviral potential of this compound. Its structural features make it an interesting candidate for inhibiting viral enzymes or interfering with viral replication .

- Application : Studies suggest that 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine derivatives may exhibit anti-inflammatory effects. These compounds could be valuable in drug development for inflammatory conditions .

- Application : Researchers have investigated the use of this compound in PDT due to its potential as a photosensitizer. When activated by light, it generates reactive oxygen species that can selectively destroy cancer cells .

- Application : 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine serves as a versatile intermediate in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating complex molecules .

- Application : Some derivatives of this compound have shown promise as agrochemicals. They may act as insecticides or herbicides, contributing to sustainable crop protection .

Kinase Inhibitors

Antiviral Agents

Anti-inflammatory Properties

Photodynamic Therapy (PDT)

Organic Synthesis

Agrochemicals

These applications highlight the multifaceted nature of 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its potential impact across different scientific domains. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation . If you need more detailed information on any specific application, feel free to ask!

安全和危害

属性

IUPAC Name |

6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5-4-8-11-6(2)9(10)7(3)13(8)12-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQLHGAFXJLZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C(=NC2=C1)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide](/img/structure/B2441604.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)